molecular formula C40H37N3O5 B1404682 9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate CAS No. 505076-71-1

9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate

Cat. No. B1404682
M. Wt: 639.7 g/mol
InChI Key: OBJKDGIQGYMKHP-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate, has a CAS Number of 505076-71-1 . It has a molecular weight of 639.75 . The IUPAC name is (9H-fluoren-9-yl)methyl (S)- (1- (methoxy (methyl)amino)-1,4-dioxo-4- (tritylamino)butan-2-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C40H37N3O5/c1-43 (47-2)38 (45)36 (41-39 (46)48-27-35-33-24-14-12-22-31 (33)32-23-13-15-25-34 (32)35)26-37 (44)42-40 (28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3, (H,41,46) (H,42,44)/t36-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 170°C .

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), a compound structurally related to carbamates, has been studied for its presence in fermented foods and beverages. Despite its genotoxic and carcinogenic properties in various species, EC is found at low levels in many fermented products. The formation of EC involves chemical mechanisms such as ethanolysis of urea and photochemical oxidation of cyanide ion, suggesting the importance of understanding chemical reactions and mechanisms in food safety and carcinogenic risk assessment (Weber & Sharypov, 2009).

Decarbamoylation of Acetylcholinesterases

Research on the decarbamoylation process of acetylcholinesterases with carbamates highlights the potential therapeutic applications of carbamate compounds in treating diseases associated with acetylcholine neurotransmission dysregulation. This process, particularly the slow hydrolysis of the carbamoyl enzyme, underscores the effectiveness of carbamates as acetylcholinesterase inhibitors, which could be relevant in designing drugs for neurological disorders (Rosenberry & Cheung, 2019).

Urethane Carcinogenicity and Ethyl Alcohol Interaction

Studies on urethane, another carbamate-related compound, explore its carcinogenicity and the modulating effects of ethyl alcohol on its metabolism and toxicity. Understanding the metabolic interactions between urethane and ethanol provides insights into the complex interplay between dietary components and carcinogen metabolism, which could guide dietary recommendations and cancer prevention strategies (Benson & Beland, 1997).

Review of Sample Preparation in Ethyl Carbamate Determination

The development of accurate and efficient methods for detecting ethyl carbamate in alcoholic beverages emphasizes the importance of analytical chemistry in food safety and public health. Innovations in sample preparation and analysis techniques could be applicable to studying a wide range of carbamate compounds in various matrices, enhancing our ability to monitor and control exposure to potentially harmful chemicals (Zhao Gong-ling, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H37N3O5/c1-43(47-2)38(45)36(41-39(46)48-27-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)26-37(44)42-40(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,41,46)(H,42,44)/t36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJKDGIQGYMKHP-BHVANESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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